N4-Ethyl-6-methoxypyridine-3,4-diamine
Description
N4-Ethyl-6-methoxypyridine-3,4-diamine is a chemical compound with the molecular formula C8H13N3O and a molecular weight of 167.21 g/mol . This compound is characterized by the presence of an ethyl group at the N4 position, a methoxy group at the 6th position, and two amino groups at the 3rd and 4th positions of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
4-N-ethyl-6-methoxypyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-3-10-7-4-8(12-2)11-5-6(7)9/h4-5H,3,9H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWFLJHFUOKBOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC=C1N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90582729 | |
| Record name | N~4~-Ethyl-6-methoxypyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90582729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925213-64-5 | |
| Record name | N~4~-Ethyl-6-methoxypyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90582729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-Ethyl-6-methoxypyridine-3,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine derivatives that are functionalized at specific positions.
Methoxylation: The methoxy group is introduced at the 6th position via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Amination: The amino groups at the 3rd and 4th positions are introduced through a series of reduction and substitution reactions involving nitro or halogenated intermediates.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N4-Ethyl-6-methoxypyridine-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halides, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
N4-Ethyl-6-methoxypyridine-3,4-diamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N4-Ethyl-6-methoxypyridine-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
N4-Methyl-6-methoxypyridine-3,4-diamine: Similar structure but with a methyl group instead of an ethyl group.
N4-Ethyl-6-hydroxypyridine-3,4-diamine: Similar structure but with a hydroxyl group instead of a methoxy group.
N4-Ethyl-6-methoxypyridine-2,3-diamine: Similar structure but with amino groups at different positions.
Uniqueness
N4-Ethyl-6-methoxypyridine-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
N4-Ethyl-6-methoxypyridine-3,4-diamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, supported by data tables and research findings.
The synthesis of this compound typically involves several key steps:
- Starting Materials : The process begins with functionalized pyridine derivatives.
- Methoxylation : A methoxy group is introduced at the 6th position through nucleophilic substitution.
- Amination : Amino groups are added at the 3rd and 4th positions via reduction and substitution reactions involving nitro or halogenated intermediates.
The compound has a molecular formula of CHNO and a molecular weight of approximately 206.25 g/mol.
This compound exhibits its biological activity primarily through interactions with specific enzymes and receptors. The compound can modulate enzyme activity by binding to active sites, which may lead to inhibition or activation depending on the target enzyme.
Potential Targets
- Enzyme Inhibition : Studies suggest that the compound may act as an enzyme inhibitor, particularly in pathways related to cancer and metabolic disorders.
- Receptor Binding : It may also interact with various receptors involved in signaling pathways critical for cellular functions.
Biological Activity
Research indicates that this compound possesses notable biological activities including:
- Antimicrobial Properties : Preliminary studies have shown effectiveness against certain bacterial strains.
- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, indicating potential protective effects against oxidative stress.
- Anti-inflammatory Effects : It may reduce inflammation through modulation of inflammatory cytokines.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference Source |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antioxidant | Free radical scavenging | |
| Anti-inflammatory | Reduction in cytokine levels |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against various pathogens. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections.
- Oxidative Stress Reduction : In cellular models exposed to oxidative stress, the compound exhibited a dose-dependent reduction in markers of oxidative damage, supporting its role as an antioxidant.
- Inflammation Modulation : In vitro studies showed that treatment with this compound led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its potential in managing inflammatory conditions.
Comparison with Similar Compounds
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| N4-Methyl-6-methoxypyridine-3,4-diamine | 6635-91-2 | 0.82 |
| N4-Ethyl-6-hydroxypyridine-3,4-diamine | 925213-64-5 | Not Available |
| N4-Ethyl-6-methoxypyridine-2,3-diamine | 52090-56-9 | 0.77 |
This compound is distinguished from similar compounds by its unique substitution pattern that enhances its reactivity and biological activity compared to other derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
